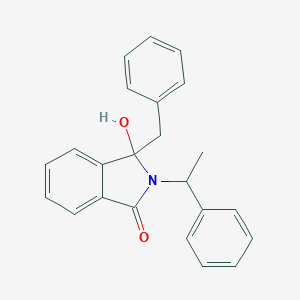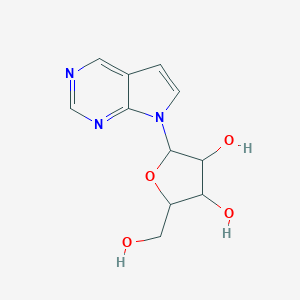
3,4,5-Trihydroxyphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxyphenylalanine (THP) is a natural product that is widely distributed in plants, animals, and microorganisms. It is also known as L-dopa, which is a precursor to the neurotransmitter dopamine. THP has been studied for its potential therapeutic applications in Parkinson's disease, depression, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Enzyme Mechanisms and Aromatic Amino Acid Hydroxylation
Aromatic amino acid hydroxylases, including Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH), play a critical role in the metabolism of aromatic amino acids. PheH is particularly significant in liver enzyme function, catalyzing the catabolism of excess phenylalanine to tyrosine. TyrH, found in the central nervous system and adrenal gland, is essential for catecholamine biosynthesis, forming dihydroxyphenylalanine (DOPA) from tyrosine. This pathway involves the hydroxylation of the side chain of an aromatic amino acid, where 3,4,5-Trihydroxyphenylalanine could be a relevant intermediate or product in these processes (Fitzpatrick, 2003).
Melanin Biosynthesis
3,4,5-Trihydroxyphenylalanine may play a role in melanin biosynthesis. The oxidation of this compound, along with 3,4-dihydroxyphenylalanine, can lead to the formation of different quinones, which are intermediates in melanin production. Studies have indicated that the oxidation of 2,4,5-trihydroxyphenylalanine proceeds through specific intermediates, distinct from those formed during the oxidation of 3,4-dihydroxyphenylalanine (Graham & Jeffs, 1977), (Mason, 1948).
Neurochemical Activity
3,4,5-Trihydroxyphenylalanine has been observed to interact with non-NMDA receptors in cortical neurons, indicating potential neurochemical activities. It has been shown to generate glutamatergic responses, suggesting that compounds related to catecholamine precursors, like DOPA, might have specific neurological effects (Aizenman et al., 1990).
Eigenschaften
CAS-Nummer |
16032-83-0 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
InChI-Schlüssel |
KQZQZOQFUQXPLW-YFKPBYRVSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Synonyme |
3,4,5-TOPA 3,4,5-trihydroxyphenylalanine 3,5-dihydroxytyrosine 5-hydroxydopa 5-hydroxydopa hydrochloride 5-hydroxydopa, (L)-isomer 5-OH-dopa |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)





![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

